molecular formula C16H13ClN4O2 B11165870 N-(4-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-(4-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B11165870
M. Wt: 328.75 g/mol
InChI Key: UHWWQPLNLFDFBZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a chemical compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-amino-1,2,3-benzotriazin-4(3H)-one in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
  • N-(4-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanamide

Uniqueness

N-(4-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is unique due to its specific structural features, such as the combination of a chlorophenyl group and a benzotriazinone moiety

Properties

Molecular Formula

C16H13ClN4O2

Molecular Weight

328.75 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C16H13ClN4O2/c17-11-5-7-12(8-6-11)18-15(22)9-10-21-16(23)13-3-1-2-4-14(13)19-20-21/h1-8H,9-10H2,(H,18,22)

InChI Key

UHWWQPLNLFDFBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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